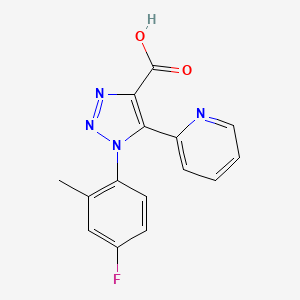

1-(4-fluoro-2-methylphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid

Description

Properties

IUPAC Name |

1-(4-fluoro-2-methylphenyl)-5-pyridin-2-yltriazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11FN4O2/c1-9-8-10(16)5-6-12(9)20-14(11-4-2-3-7-17-11)13(15(21)22)18-19-20/h2-8H,1H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAJHMBDPPRHPLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)N2C(=C(N=N2)C(=O)O)C3=CC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11FN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of Substituted Aryl Azide

- The 4-fluoro-2-methylphenyl azide is synthesized from the corresponding aniline derivative (4-fluoro-2-methylaniline) by diazotization followed by azide substitution.

- Typical diazotization involves treatment with sodium nitrite and hydrochloric acid at low temperature to form the diazonium salt.

- Subsequent reaction with sodium azide yields the aryl azide intermediate.

Preparation of Pyridin-2-yl Alkyne or Equivalent

- The pyridin-2-yl moiety is introduced via an alkyne bearing the pyridine ring, such as 2-ethynylpyridine.

- This alkyne can be prepared by Sonogashira coupling of 2-bromopyridine with terminal alkynes or by other standard synthetic routes.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

- The key step is the cycloaddition of the 4-fluoro-2-methylphenyl azide with the pyridin-2-yl alkyne.

- Copper(I) catalyst (e.g., CuSO4/sodium ascorbate system) is employed under mild conditions, usually in a solvent like tert-butanol/water or acetonitrile.

- The reaction proceeds regioselectively to form the 1,4-disubstituted 1,2,3-triazole ring.

- This step typically occurs at room temperature or slightly elevated temperatures (25–60 °C) over several hours.

Purification and Characterization

- The crude product is purified via column chromatography using solvents such as ethyl acetate/hexane mixtures or recrystallization from ethanol/water.

- Characterization includes NMR spectroscopy (^1H and ^13C), IR spectroscopy (notably the carboxylic acid O-H stretch), and mass spectrometry for molecular weight confirmation.

Research Findings and Reaction Conditions

Analytical and Optimization Notes

- The presence of the fluorine atom at the 4-position and the methyl group at the 2-position on the phenyl ring influences both the electronic properties and steric environment, which can affect the cycloaddition efficiency.

- Reaction times and temperatures may need to be optimized (e.g., 60 °C for 12 hours) to overcome steric hindrance and improve yields.

- Purification methods must account for the compound’s moderate polarity due to the carboxylic acid group; reverse-phase chromatography may be employed for higher purity.

- Characterization by NMR should confirm the substitution pattern, with distinctive chemical shifts for the fluoromethylphenyl and pyridinyl protons.

- Mass spectrometry confirms molecular weight consistent with C15H11FN4O2 (molecular weight ~298.27 g/mol).

Chemical Reactions Analysis

Types of Reactions

1-(4-fluoro-2-methylphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in medicinal chemistry, particularly as an antimicrobial and anticancer agent. Studies indicate that derivatives of triazole compounds can inhibit the growth of various bacterial strains and exhibit cytotoxic effects against cancer cells.

Case Study: Antimicrobial Activity

In a study published in the Journal of Medicinal Chemistry, derivatives of triazole were synthesized and evaluated for their antibacterial properties. The results demonstrated that certain modifications to the triazole structure enhanced activity against resistant bacterial strains .

Case Study: Anticancer Properties

Research published in Cancer Letters highlighted that triazole derivatives could induce apoptosis in cancer cells through the activation of specific signaling pathways. This compound's structure allows it to interact with cellular targets effectively, making it a candidate for further development as an anticancer agent .

Agricultural Chemistry

The compound has potential applications as a fungicide due to its ability to disrupt fungal cell wall synthesis. Triazoles are commonly used in agriculture to control fungal diseases in crops.

Case Study: Fungal Inhibition

A field study conducted by agricultural scientists revealed that triazole-based fungicides significantly reduced the incidence of fungal infections in wheat crops. The study emphasized the effectiveness of these compounds in preventing crop loss and enhancing yield .

Material Science

In material science, triazole compounds are being explored for their use in developing new materials with specific properties such as increased thermal stability and corrosion resistance.

Case Study: Polymer Development

Research presented at the International Conference on Advanced Materials indicated that incorporating triazole units into polymer matrices improved their mechanical properties and thermal stability. This application is particularly relevant for developing high-performance materials for industrial applications .

Data Tables

Mechanism of Action

The mechanism of action of 1-(4-fluoro-2-methylphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

*GP (Growth Percentage): Lower values indicate higher growth inhibition in cancer cell lines.

†Calculated molecular weight based on formula C₁₆H₁₂FN₅O₂.

Key Observations:

Substituent Impact on Bioactivity :

- The trifluoromethyl group (CF₃) at position 5 in 1-(4-chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid enhances antitumor activity (GP = 68.09%) compared to methyl or pyridyl substituents .

- Pyridin-2-yl substituents (as in the target compound) are associated with moderate activity in lung cancer models but lack direct data for the 4-fluoro-2-methylphenyl variant .

Methyl groups on aryl rings (e.g., 4-methyl) can improve lipophilicity and membrane permeability, but this is counterbalanced by the carboxylic acid’s polarity .

Carboxylic Acid vs. Amides: Carboxylic acid derivatives generally exhibit lower antiproliferative activity compared to their amide counterparts due to high acidity, which reduces cell permeability and promotes non-selective binding . For example, ethyl 1-phenyl-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate showed GP = 70.94%, outperforming most acid derivatives .

Crystallographic and Computational Studies

- Crystallography : Tools like SHELXL () and WinGX () are critical for resolving triazole derivatives’ structures. For instance, 1-(4-iodophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid () was characterized via X-ray diffraction, revealing intermolecular hydrogen bonding between the carboxylic acid and triazole nitrogen .

- Hirshfeld Surface Analysis : Applied to triazole-metal complexes (), this method highlights dominant van der Waals interactions and C–H···O/N bonds, which stabilize crystal packing .

Pharmacological Potential

- Antitumor Activity : The 4-chlorophenyl-CF₃ analogue () is a structural fragment of c-Met kinase inhibitors, inducing apoptosis in multiple cancer cell lines (MCF-7, HepG2).

- Zwitterionic Properties : Compounds like 1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxylic acid exhibit zwitterionic behavior, improving solubility and target engagement .

Biological Activity

1-(4-fluoro-2-methylphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid is a compound of significant interest due to its diverse biological activities. This article synthesizes available research findings regarding its pharmacological properties, including antimicrobial, antioxidant, and enzyme inhibitory activities.

Chemical Structure and Properties

The compound belongs to the class of triazole derivatives, characterized by the presence of a triazole ring and a carboxylic acid group. Its molecular formula is , with a molecular weight of approximately 270.25 g/mol.

Antimicrobial Activity

Research has demonstrated that various triazole compounds exhibit significant antimicrobial properties. A study investigating the biological activities of different 1,2,3-triazole derivatives found that the compound displayed potent activity against several bacterial strains and fungi. The effectiveness was measured using the hollow agar method, revealing that it inhibited the growth of pathogens effectively, comparable to established antimicrobial agents .

Antioxidant Activity

The antioxidant potential of this compound has also been evaluated. In vitro assays utilizing DPPH (1,1-diphenyl-2-picrylhydrazyl) and other oxidative stress models indicated that it possesses considerable free radical scavenging ability. This property is crucial for mitigating oxidative damage in biological systems .

Enzyme Inhibition

The compound has shown promise as an inhibitor of cholinesterase enzymes, which are critical in neurotransmission. Kinetic studies indicated that it acts as a noncompetitive inhibitor for acetylcholinesterase (AChE) and a competitive inhibitor for butyrylcholinesterase (BChE). This dual inhibition suggests potential applications in treating neurodegenerative diseases such as Alzheimer's .

Case Study 1: Synthesis and Evaluation

A recent study synthesized several triazole derivatives and evaluated their xanthine oxidase (XO) inhibitory activity. Among these, the compound exhibited high potency in the submicromolar range. Molecular docking studies confirmed its effective binding at the active site of XO, indicating its potential as a therapeutic agent for conditions like gout .

Case Study 2: Comparative Analysis

In another investigation focusing on structural analogs of triazoles, researchers compared the biological activities of various derivatives. The results indicated that modifications in the phenyl and pyridine groups significantly influenced antimicrobial and antioxidant activities. The compound's structure was optimized to enhance these properties further .

Data Summary

| Biological Activity | Methodology | Findings |

|---|---|---|

| Antimicrobial | Hollow agar method | Effective against multiple bacterial strains and fungi |

| Antioxidant | DPPH assay | Significant free radical scavenging activity |

| Enzyme Inhibition | Kinetic studies | Noncompetitive inhibition of AChE; competitive inhibition of BChE |

Q & A

Basic Research Question

- NMR Spectroscopy :

- XRD : Resolve crystal packing and hydrogen-bonding interactions, critical for understanding solid-state stability .

- IR Spectroscopy : Identify carboxylic acid C=O stretching (~1700 cm⁻¹) and triazole ring vibrations (~1500 cm⁻¹) .

What computational methods are employed to predict the electronic properties or binding interactions of this compound?

Advanced Research Question

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity and charge transfer properties. Basis sets like B3LYP/6-311++G(d,p) are recommended for accuracy .

- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) using software like AutoDock Vina. Focus on triazole and carboxylic acid moieties as potential binding sites .

- MD Simulations : Assess stability of ligand-protein complexes in physiological conditions (e.g., solvation models with explicit water) .

How do structural modifications (e.g., substituent variations) influence the biological activity of this triazole-carboxylic acid derivative?

Advanced Research Question

- Structure-Activity Relationship (SAR) Studies :

- Fluorine Substitution : Para-fluoro groups enhance metabolic stability and membrane permeability compared to chloro or methyl analogs .

- Pyridyl vs. Phenyl : Pyridyl groups improve water solubility but may reduce binding affinity due to steric hindrance .

- Experimental Validation : Test analogs in enzyme inhibition assays (e.g., IC50 measurements) and compare with computational predictions .

What strategies are employed to resolve contradictions in biological activity data across different studies?

Advanced Research Question

- Standardized Assays : Replicate experiments under identical conditions (e.g., pH 7.4 buffer, 37°C) to minimize variability .

- Control Compounds : Include positive/negative controls (e.g., known inhibitors) to validate assay sensitivity .

- Meta-Analysis : Use statistical tools (e.g., ANOVA) to identify outliers and reconcile discrepancies in reported IC50 values .

How is the stability of this compound under various pH and temperature conditions evaluated?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.